(Z)-methyl 2-(2-methoxy-4-((6-methoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)phenoxy)propanoate
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Overview
Description
(Z)-methyl 2-(2-methoxy-4-((6-methoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)phenoxy)propanoate is a complex organic compound characterized by its unique structural features, including a benzofuran moiety and a methoxy-substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-methyl 2-(2-methoxy-4-((6-methoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)phenoxy)propanoate typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through the cyclization of 2-hydroxyacetophenone derivatives under acidic conditions.
Methoxylation: Introduction of methoxy groups is achieved via methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate.
Aldol Condensation: The key step involves an aldol condensation between the benzofuran derivative and a suitable aldehyde to form the (Z)-configured product.
Esterification: The final step is the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for scale. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran moiety, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the carbonyl group in the benzofuran ring can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, (Z)-methyl 2-(2-methoxy-4-((6-methoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)phenoxy)propanoate serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology and Medicine
This compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structural features suggest it could interact with biological targets such as enzymes or receptors, making it a candidate for drug discovery and development.
Industry
In the material science industry, this compound could be used in the synthesis of novel polymers or as a precursor for the production of advanced materials with specific properties.
Mechanism of Action
The mechanism by which (Z)-methyl 2-(2-methoxy-4-((6-methoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)phenoxy)propanoate exerts its effects is likely related to its ability to interact with specific molecular targets. For instance, the benzofuran moiety can intercalate with DNA, potentially affecting gene expression. The methoxy groups may enhance its binding affinity to certain proteins or enzymes, influencing their activity.
Comparison with Similar Compounds
Similar Compounds
- (Z)-methyl 2-(2-methoxy-4-((6-methoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)phenoxy)acetate
- (Z)-ethyl 2-(2-methoxy-4-((6-methoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)phenoxy)propanoate
Uniqueness
Compared to similar compounds, (Z)-methyl 2-(2-methoxy-4-((6-methoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)phenoxy)propanoate is unique due to its specific ester group and the position of the methoxy substituents. These structural differences can significantly influence its chemical reactivity and biological activity, making it a distinct and valuable compound for various applications.
Properties
IUPAC Name |
methyl 2-[2-methoxy-4-[(Z)-(6-methoxy-3-oxo-1-benzofuran-2-ylidene)methyl]phenoxy]propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O7/c1-12(21(23)26-4)27-16-8-5-13(9-18(16)25-3)10-19-20(22)15-7-6-14(24-2)11-17(15)28-19/h5-12H,1-4H3/b19-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEPXSKAXSNSZOZ-GRSHGNNSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)OC1=C(C=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)OC)OC1=C(C=C(C=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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